BenchChemオンラインストアへようこそ!

SB 201146

Receptor Binding LTB4 Antagonist Structure-Activity Relationship

SB 201146 is a pure LTB4 receptor antagonist engineered to eliminate agonist activity, ensuring genuine blockade in assays. Its high affinity (Ki = 4.7 nM) and potency in LPS-induced neutrophil survival (IC50 = 1.9 nM) make it a precise tool for dissecting LTB4 pathways. Ideal for researchers requiring a validated reference compound with no confounding partial activation, suitable for both in vitro and in vivo inflammation models.

Molecular Formula C30H35LiN2O5S
Molecular Weight 542.6 g/mol
CAS No. 141311-11-7
Cat. No. B1681489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 201146
CAS141311-11-7
Synonyms3-(6-(((3-aminophenyl)sulfinyl)methyl)-3-((8-(4-methoxyphenyl)octyl)oxy)pyridin-2-yl)acrylic acid lithium salt
SB 201146
SB-201146
SB201146
Molecular FormulaC30H35LiN2O5S
Molecular Weight542.6 g/mol
Structural Identifiers
SMILES[Li+].COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CS(=O)C3=CC=CC(=C3)N)C=CC(=O)[O-]
InChIInChI=1S/C30H36N2O5S.Li/c1-36-26-15-12-23(13-16-26)9-6-4-2-3-5-7-20-37-29-18-14-25(32-28(29)17-19-30(33)34)22-38(35)27-11-8-10-24(31)21-27;/h8,10-19,21H,2-7,9,20,22,31H2,1H3,(H,33,34);/q;+1/p-1/b19-17+;
InChIKeyRVRATNAADXHAQO-ZJSKVYKZSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB 201146 (CAS 141311-11-7): High-Affinity Leukotriene B4 (LTB4) Receptor Antagonist for Inflammatory Research Procurement


SB 201146 (CAS 141311-11-7) is a trisubstituted pyridine that functions as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor [1]. Identified through an extensive structure-activity relationship (SAR) program [2], this compound is a well-characterized research tool for investigating the role of the LTB4-BLT1 axis in inflammatory cell signaling, particularly in neutrophils and eosinophils [3]. Unlike its disubstituted pyridine predecessors, SB 201146 is devoid of measurable agonist activity, making it a reliable functional antagonist for in vitro and in vivo studies [2].

SB 201146 (CAS 141311-11-7) vs. In-Class Alternatives: Why Chemical Interchangeability Is Not Supported


The LTB4 receptor antagonist class exhibits substantial structural and pharmacological heterogeneity. Procuring a generic 'LTB4 antagonist' without specifying SB 201146 risks introducing compounds with markedly different binding affinities, functional potencies, or off-target activities [1]. For example, while SB 201146 demonstrates a Ki of 4.7 nM for the human neutrophil LTB4 receptor, closely related analogs from the same trisubstituted pyridine series can exhibit affinities ranging over 60-fold [1]. Furthermore, the functional profile varies significantly; some potent binders act as partial agonists, confounding interpretation of results in functional assays [1]. SB 201146's established lack of agonist activity and its specific in vivo pharmacodynamic profile, as detailed below, are critical experimental controls that are not guaranteed by structural analogs [2].

SB 201146 (CAS 141311-11-7): Quantitative Differentiation Guide for Scientific Procurement


SB 201146 Binding Affinity for Human LTB4 Receptor Compared to Structural Analogs

SB 201146 exhibits high-affinity binding to the human neutrophil LTB4 receptor. It is differentiated from its predecessor compound 4, which served as the lead for the series but had significantly lower affinity [1]. In contrast to an earlier disubstituted pyridine (compound 2) which possessed high affinity but also unwanted agonist activity, SB 201146 is a pure antagonist [1].

Receptor Binding LTB4 Antagonist Structure-Activity Relationship

SB 201146 Functional Antagonism in Human Neutrophil Survival vs. 5-LO/FLAP Inhibitors

In a functional assay of LPS-induced human neutrophil survival, SB 201146 demonstrated potent antagonism with an IC50 of 1.9 nM [1]. This potency is contrasted with inhibitors of upstream leukotriene synthesis enzymes, 5-lipoxygenase (5-LO) and 5-LO-activating protein (FLAP), which required significantly higher concentrations to achieve the same functional effect [1].

Neutrophil Biology Apoptosis COPD Research

SB 201146 In Vivo Efficacy in Attenuating Airway Smooth Muscle Thickening vs. CysLT1 Antagonists

In a rat model of chronic allergen-induced airway remodeling, oral administration of SB 201146 (15 mg/kg) significantly attenuated the increase in airway smooth muscle (ASM) thickness, an effect comparable to that of the CysLT1 antagonist pranlukast (30 mg/kg) and the 5-LO inhibitor SB 210661 [1]. Importantly, SB 201146 also significantly reduced eosinophil recruitment into the lungs, a key endpoint in allergic inflammation [1].

Asthma Airway Remodeling In Vivo Pharmacology

SB 201146 Functional Antagonism in Sputum-Induced Neutrophil Chemotaxis

In an ex vivo model of COPD inflammation, SB 201146 (10 µM) inhibited neutrophil chemotaxis induced by sputum from COPD patients by 45.6% [1]. This effect was comparable in magnitude to that achieved by neutralizing IL-8 with a specific antibody (100 ng/mL), which resulted in 29.2% inhibition, highlighting the significant contribution of LTB4 to sputum chemotactic activity [1].

COPD Chemotaxis Ex Vivo Assay

SB 201146 Potency in Reversing Eosinophil Survival Compared to CysLT1 Antagonist SKF 104353

In studies of eosinophil survival using cells from asthmatic individuals, the CysLT1 antagonist SKF 104353 (pobilukast) was found to be two orders of magnitude more potent than SB 201146 at reversing GM-CSF-induced survival [1]. While SB 201146 completely reversed mast cell- and lymphocyte-induced eosinophil survival, its lower potency in this specific assay highlights its primary role as an LTB4 antagonist, with the more potent effect on GM-CSF-induced survival attributed to cysteinyl leukotrienes [1].

Eosinophil Asthma Leukotriene Pathway

SB 201146 (CAS 141311-11-7): Validated Research Application Scenarios for Procurement


Investigating LTB4-Dependent Neutrophil Survival in COPD Models

Utilize SB 201146 as a selective LTB4 receptor antagonist to probe the role of LTB4 in promoting neutrophil survival. Its potent IC50 of 1.9 nM in reversing LPS-induced survival [1] makes it an ideal tool for dissecting pro-survival signaling pathways in neutrophils isolated from COPD patients or healthy controls.

Assessing the Contribution of LTB4 to Airway Remodeling in Allergic Inflammation

Employ SB 201146 in chronic allergen challenge models (e.g., Brown Norway rat) to quantify the contribution of LTB4 to airway smooth muscle thickening and eosinophil recruitment. Its in vivo efficacy at 15 mg/kg p.o. [2] allows for direct comparison with CysLT1 antagonists to differentiate the roles of LTB4 and cysteinyl leukotrienes.

Quantifying LTB4 Chemoattractant Activity in Complex Biological Fluids

Use SB 201146 in ex vivo chemotaxis assays to determine the relative contribution of LTB4 to the total chemoattractant activity of biological samples, such as sputum from COPD patients [3]. Its ability to inhibit ~45% of sputum-induced chemotaxis [3] provides a quantitative benchmark for LTB4 activity in disease-relevant samples.

Differentiating LTB4- vs. CysLT-Mediated Eosinophil Survival Pathways

Apply SB 201146 in combination with CysLT1 antagonists like SKF 104353 to dissect the distinct roles of LTB4 and cysteinyl leukotrienes in promoting eosinophil longevity [4]. Its complete reversal of lymphocyte- and mast cell-induced survival [4] validates its use as a tool to block LTB4-mediated paracrine signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 201146

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.